3-Amino-6-(difluoromethyl)pyridin-2(1H)-one

Hydrogen bond acidity Bioisosterism Medicinal chemistry

3-Amino-6-(difluoromethyl)pyridin-2(1H)-one (CAS 1443292-51-0) is a heterocyclic pyridin-2(1H)-one scaffold substituted at the 3-position with an amino (–NH₂) group and at the 6-position with a difluoromethyl (–CF₂H) group. With a molecular formula of C₆H₆F₂N₂O and a molecular weight of 160.12 g/mol, this fluorinated building block is offered at ≥98% purity by multiple suppliers and is accompanied by standard analytical documentation including NMR, HPLC, and LC-MS.

Molecular Formula C6H6F2N2O
Molecular Weight 160.12 g/mol
Cat. No. B11797948
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-6-(difluoromethyl)pyridin-2(1H)-one
Molecular FormulaC6H6F2N2O
Molecular Weight160.12 g/mol
Structural Identifiers
SMILESC1=C(C(=O)NC(=C1)C(F)F)N
InChIInChI=1S/C6H6F2N2O/c7-5(8)4-2-1-3(9)6(11)10-4/h1-2,5H,9H2,(H,10,11)
InChIKeyOCDABSPEOSFAOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-6-(difluoromethyl)pyridin-2(1H)-one Procurement: Chemical Identity and Baseline Physicochemical Profile for Research Sourcing


3-Amino-6-(difluoromethyl)pyridin-2(1H)-one (CAS 1443292-51-0) is a heterocyclic pyridin-2(1H)-one scaffold substituted at the 3-position with an amino (–NH₂) group and at the 6-position with a difluoromethyl (–CF₂H) group . With a molecular formula of C₆H₆F₂N₂O and a molecular weight of 160.12 g/mol, this fluorinated building block is offered at ≥98% purity by multiple suppliers and is accompanied by standard analytical documentation including NMR, HPLC, and LC-MS . The 3-amino-2-pyridone core is a recognized pharmacophoric element that provides both hydrogen bond donor and acceptor functionality capable of engaging kinase hinge regions, while the 6-CF₂H substituent introduces a lipophilic hydrogen bond donor motif that is absent in the corresponding 6-methyl, 6-CF₃, or unsubstituted analogs .

Why 3-Amino-6-(difluoromethyl)pyridin-2(1H)-one Cannot Be Indiscriminately Replaced by Other Pyridinone Analogs


Within the aminopyridinone scaffold class, the combination of a 3-NH₂ group and a 6-CF₂H substituent generates a unique physicochemical signature that is not replicated by regioisomeric (3-CF₂H, 5-CF₂H), alternative 6-substituted (–CH₃, –CF₃, –H), or N-difluoromethylated variants. The C–CF₂H group functions as a metabolically stable, lipophilic hydrogen bond donor with experimentally measured Abraham's A acidity parameters (A = 0.085–0.126) on a scale comparable to aniline and amine groups, whereas the C–CF₃ group is exclusively lipophilic and incapable of donating hydrogen bonds . The 6-CF₂H substituent also shifts the experimental ΔlogP(water–octanol) by −0.1 to +0.4 units relative to the corresponding –CH₃ compound, a modulation range that is context-dependent and not achievable with –CF₃ alone . Furthermore, regioisomeric placement of the difluoromethyl group (e.g., at N1, C3, or C5) alters the hydrogen bond donor/acceptor topology and molecular electrostatic potential, thereby affecting target engagement and synthetic derivatization pathways . These quantifiable differences in hydrogen bonding capacity, lipophilicity, and substitution geometry mean that direct interchangeable use of a generic aminopyridinone is not scientifically justified without re-validation of the intended application.

Quantitative Differentiation Evidence for 3-Amino-6-(difluoromethyl)pyridin-2(1H)-one vs. Closest Structural Analogs


Hydrogen Bond Donor Capacity: CF₂H vs. CF₃ Substitution Establishes Non-Fungible Target Engagement Potential

The 6-CF₂H substituent on the target compound provides hydrogen bond donor (HBD) functionality that is entirely absent in the 6-CF₃ analog 3-amino-6-(trifluoromethyl)pyridin-2(1H)-one (CAS 944904-43-2). Experimental determination of Abraham's HBD acidity parameter A for the difluoromethyl group yielded values of A = 0.085–0.126 across a series of CF₂H-substituted aromatics, a range comparable to aniline (A ≈ 0.12) and amine groups . In contrast, the trifluoromethyl group has no measurable HBD acidity (A ≈ 0). This qualitative and quantitative difference in hydrogen bonding potential is structurally intrinsic: the C–CF₂H proton participates in weak but directional H-bonds with carbonyl or fluorine acceptors in receptor pockets, whereas the C–CF₃ group contributes only to hydrophobic and steric interactions .

Hydrogen bond acidity Bioisosterism Medicinal chemistry Fragment-based drug design

Lipophilicity Modulation: Quantitative LogP Shift of 6-CF₂H Relative to 6-CH₃ Drives Differential ADME Profiles

The replacement of the 6-methyl group in 3-amino-6-methylpyridin-2(1H)-one (CAS 52334-79-9, MW 124.14) with a 6-CF₂H group in the target compound predictably alters lipophilicity. Systematic experimental determination of ΔlogP (logP(XCF₂H) – logP(XCH₃)) across a diverse set of aromatic substrates gave a range of −0.1 to +0.4 log units, with the direction and magnitude governed by the electronic environment (Hammett σ constants) of the scaffold . The target compound's computed logP is approximately 0.3–1.0, whereas the 6-CH₃ analog is typically more hydrophilic (estimated logP ≈ −0.2 to +0.5 depending on tautomeric form). This modest but tunable lipophilicity increase, combined with the concomitant gain of HBD capacity, provides an ADME differentiation that the 6-CH₃ analog cannot replicate .

Lipophilicity LogP Bioisosterism ADME optimization

CF₂H as Metabolically Stable Bioisostere of NH₂: Positional Orthogonality Drives Unique Synthetic Intermediacy Value

The compound uniquely presents both a 3-NH₂ group and a 6-CF₂H group on the same pyridin-2(1H)-one scaffold. The CF₂H group is established in the literature as a lipophilic, metabolically stable bioisostere of the amino (NH₂) group . This means the target compound contains two functional elements—an actual NH₂ at C3 and a bioisosteric NH₂ mimic (CF₂H) at C6—that can serve orthogonal roles in target binding or synthetic elaboration. For example, the 3-NH₂ can be selectively derivatized (acylation, sulfonylation, reductive amination) while the 6-CF₂H remains stable, or the CF₂H can act as a metabolically resistant H-bond donor while the NH₂ is consumed in a coupling reaction. This positional orthogonality is absent in 3-NH₂-6-CH₃ analogs (no HBD at C6), 3-NH₂-6-CF₃ analogs (no HBD at C6), and N-difluoromethylated analogs (CF₂H placement at N1 rather than C6 alters the tautomeric equilibrium and H-bond vector) .

Metabolic stability Bioisosterism Synthetic intermediate Medicinal chemistry

Regioisomeric Differentiation: 6-CF₂H Placement Confers Distinct Tautomeric and H-Bond Topology vs. 5-CF₂H and 3-CF₂H Analogs

Among difluoromethyl-substituted 2-pyridones, the regioisomeric position of the CF₂H group critically influences the tautomeric preference and hydrogen bond donor/acceptor topology. In 6-CF₂H-substituted pyridin-2(1H)-ones (CID 10441812), the difluoromethyl group is conjugated to the pyridone ring in a position that does not directly compete with the lactam-lactim tautomerism of the 2-pyridone core (XLogP3 = 0.8, 1 HBD, 3 HBA) . In contrast, 5-(difluoromethyl)pyridin-2(1H)-one (CAS 1402550-75-7) positions the CF₂H at C5, altering the electronic distribution and molecular electrostatic potential surface, while 3-(difluoromethyl)pyridin-2(1H)-one (CAS 1806766-03-9) places the CF₂H adjacent to the carbonyl, directly perturbing the tautomeric equilibrium and potentially modifying the pKa of the NH proton . These regioisomeric differences produce distinct hydrogen bond donor/acceptor maps that cannot be interchanged without altering molecular recognition properties.

Regioisomerism Tautomerism Hydrogen bonding Scaffold diversification

3-Aminopyridin-2-one Scaffold as a Validated Kinase Hinge-Binding Motif: Fragment Library Evidence Supports the Core Pharmacophore

The 3-aminopyridin-2-one core—the central pharmacophore of the target compound—has been experimentally validated as a kinase hinge-binding motif through systematic fragment library screening. A 3-aminopyridin-2-one-based fragment library was profiled against a panel of 26 protein kinases representative of the human kinome, leading to the identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one as a novel inhibitor scaffold for monopolar spindle 1 (MPS1) and Aurora kinases, two mitotic kinases implicated in cancer . Additionally, the 3-aminopyrid-2-one motif was the starting point for structure-based design of potent and selective interleukin-2 inducible T-cell kinase (Itk) inhibitors, where introduction of substituents at the 5-position achieved optimal kinase selectivity . The target compound, bearing the same 3-amino-2-pyridone core with a 6-CF₂H substituent, thus inherits this validated kinase-targeting pharmacophore while the 6-CF₂H group provides a unique vector for modulating selectivity and ADME properties not available in the 5-substituted or unsubstituted fragments.

Kinase inhibition Fragment-based drug design Hinge-binding motif MPS1 Aurora kinase

Validated Application Scenarios for 3-Amino-6-(difluoromethyl)pyridin-2(1H)-one Based on Quantitative Differentiation Evidence


Kinase Inhibitor Lead Generation Leveraging the 3-Aminopyridin-2-one Hinge-Binding Pharmacophore with 6-CF₂H Selectivity Vector

Medicinal chemistry teams pursuing kinase inhibitor discovery can deploy 3-amino-6-(difluoromethyl)pyridin-2(1H)-one as a fragment or early lead scaffold. The 3-amino-2-pyridone core has demonstrated engagement of the kinase hinge region in fragment-based screening campaigns against a 26-kinase panel, producing validated hits against MPS1 and Aurora kinases . The 6-CF₂H substituent provides a hydrogen bond donor vector—absent in 6-CF₃ or 6-CH₃ analogs—that can be exploited for additional target interactions or for modulating physicochemical properties without introducing a metabolically labile group . This scenario applies to programs where the procurement specification explicitly requires a 6-substituted 3-aminopyridin-2-one with tunable lipophilicity and HBD capacity.

Synthesis of Orthogonally Derivatizable Intermediates for Parallel Medicinal Chemistry

The coexistence of a chemically reactive 3-NH₂ handle and a metabolically stable 6-CF₂H bioisostere makes this compound a strategic intermediate for parallel library synthesis. The 3-NH₂ group can undergo selective acylation, sulfonylation, urea formation, or reductive amination while the 6-CF₂H moiety remains intact, functioning as a non-reactive lipophilic hydrogen bond donor . This orthogonality is not achievable with the 6-NH₂ analog (which would present two reactive amines), the 6-CH₃ analog (no HBD at C6), or the 6-CF₃ analog (no HBD at C6). Procurement of this single building block can therefore replace multiple synthetic steps and intermediate isolations that would otherwise be required to achieve the same functional diversity.

Physicochemical Property Optimization in Lead Series Requiring Balanced Lipophilicity and Hydrogen Bonding

For lead optimization programs that require fine-tuning of logP while preserving or enhancing hydrogen bonding capacity, the 6-CF₂H motif offers a distinct advantage over 6-CF₃ (purely lipophilic) and 6-CH₃ (lacks HBD) alternatives. The experimental ΔlogP range of −0.1 to +0.4 observed upon CF₂H-for-CH₃ substitution allows medicinal chemists to predictably modulate lipophilicity within a narrow window without sacrificing the hydrogen bond donor functionality that may be critical for target binding . This is particularly relevant for CNS drug discovery programs where logP must be controlled within a narrow range (typically 1–3) and for oral drug candidates where a balance between permeability and solubility is essential.

Development of Covalent or Reversible Kinase Probes Utilizing the 3-NH₂ Derivatization Handle

The 3-amino group on the target compound serves as a readily accessible derivatization point for introducing warheads (e.g., acrylamide for covalent targeting), fluorescent probes, or affinity tags, while the 6-CF₂H group independently modulates the non-covalent binding interactions of the scaffold. The validated 3-aminopyridin-2-one kinase hinge-binding motif, confirmed through fragment library screening , ensures that the pyridinone core maintains its target engagement capability even after 3-NH₂ derivatization. The 6-CF₂H group's metabolic stability as an NH₂ bioisostere further supports its use in cellular and in vivo probe applications where the difluoromethyl moiety resists oxidative deamination that would otherwise degrade an NH₂-bearing probe.

Quote Request

Request a Quote for 3-Amino-6-(difluoromethyl)pyridin-2(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.